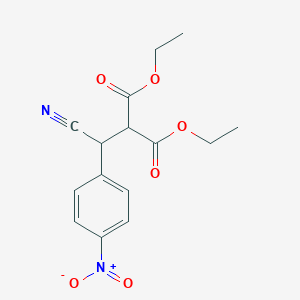
Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate is an organic compound with the molecular formula C15H16N2O6 It is a derivative of malonic acid and is characterized by the presence of a cyano group and a nitrophenyl group attached to the malonate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(cyano(4-nitrophenyl)methyl)malonate typically involves the alkylation of diethyl malonate with a suitable halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the malonate to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic substitution with the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(cyano(4-nitrophenyl)methyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of diethyl 2-(cyano(4-nitrophenyl)methyl)malonate involves its ability to undergo various chemical transformations. The cyano and nitrophenyl groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in a variety of organic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the cyano and nitrophenyl groups.
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2-(4-chloro-2-nitrophenyl)malonate: Contains a chloro group instead of a cyano group.
Propriétés
Formule moléculaire |
C15H16N2O6 |
|---|---|
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
diethyl 2-[cyano-(4-nitrophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H16N2O6/c1-3-22-14(18)13(15(19)23-4-2)12(9-16)10-5-7-11(8-6-10)17(20)21/h5-8,12-13H,3-4H2,1-2H3 |
Clé InChI |
AATUFLCASIZBAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C#N)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


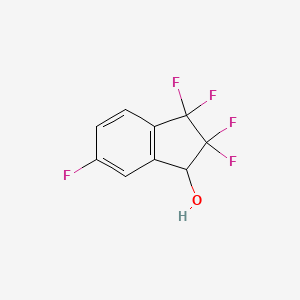

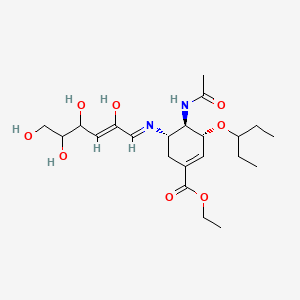
![1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)

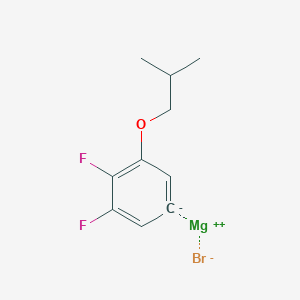
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)

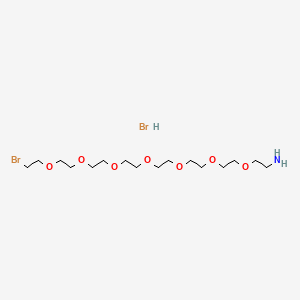
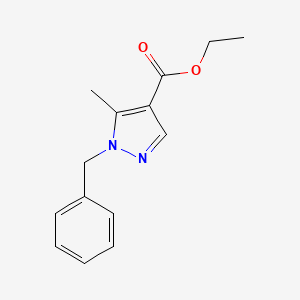
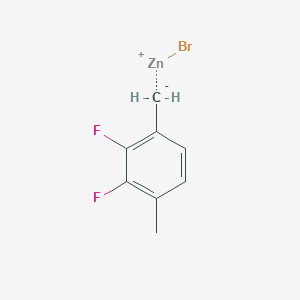
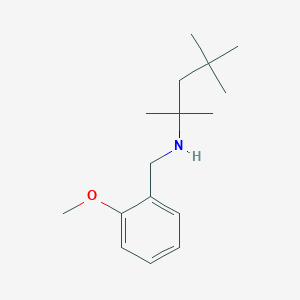
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)

